Lenalidomide-PEG3-propargyl
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Overview
Description
Lenalidomide-PEG3-propargyl is a compound that combines lenalidomide, a well-known immunomodulatory drug, with a polyethylene glycol (PEG) linker and a propargyl group. This compound is designed to enhance the solubility and bioavailability of lenalidomide, making it more effective in various applications, particularly in targeted drug delivery systems and proteolysis-targeting chimeras (PROTACs).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lenalidomide-PEG3-propargyl typically involves several steps:
Synthesis of Lenalidomide: Lenalidomide is synthesized through the cyclization of methyl 2-(bromomethyl)-3-nitrobenzoate with 3-aminopiperidine-2,6-dione hydrochloride.
Attachment of PEG Linker: The PEG linker is attached to lenalidomide through a series of reactions that introduce the PEG chain to the lenalidomide molecule.
Introduction of Propargyl Group: The propargyl group is introduced to the PEGylated lenalidomide through a reaction with propargyl bromide under basic conditions.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for high yield and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Lenalidomide-PEG3-propargyl undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the propargyl group.
Reduction: Reduction reactions can occur at the nitro group of lenalidomide.
Substitution: The propargyl group can participate in substitution reactions, particularly in click chemistry applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas are used.
Substitution: Copper(I) bromide and sodium ascorbate are commonly used in click chemistry reactions.
Major Products
Oxidation: Oxidation of the propargyl group can lead to the formation of carboxylic acids.
Reduction: Reduction of the nitro group results in the formation of amines.
Substitution: Click chemistry reactions with azides result in the formation of triazoles.
Scientific Research Applications
Lenalidomide-PEG3-propargyl has a wide range of scientific research applications:
Mechanism of Action
Lenalidomide-PEG3-propargyl exerts its effects through several mechanisms:
Immunomodulation: Lenalidomide modulates the immune system by enhancing the activity of T cells and natural killer cells.
Protein Degradation: In PROTAC applications, the compound induces the degradation of target proteins by recruiting E3 ubiquitin ligases.
Signal Transduction: The compound affects various signaling pathways, including those involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Lenalidomide-PEG3-iodine: Similar to Lenalidomide-PEG3-propargyl, but with an iodine group instead of a propargyl group.
Propargyl-PEG3-acid: A simpler compound with a propargyl group and a PEG linker, but without the lenalidomide moiety.
Uniqueness
This compound is unique due to its combination of lenalidomide’s immunomodulatory properties with the solubility and bioavailability enhancements provided by the PEG linker and the versatility of the propargyl group for click chemistry applications .
Properties
Molecular Formula |
C22H27N3O6 |
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Molecular Weight |
429.5 g/mol |
IUPAC Name |
3-[3-oxo-7-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethylamino]-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C22H27N3O6/c1-2-9-29-11-13-31-14-12-30-10-8-23-18-5-3-4-16-17(18)15-25(22(16)28)19-6-7-20(26)24-21(19)27/h1,3-5,19,23H,6-15H2,(H,24,26,27) |
InChI Key |
VEEAFSRAZKLHAJ-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOCCOCCOCCNC1=CC=CC2=C1CN(C2=O)C3CCC(=O)NC3=O |
Origin of Product |
United States |
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